molecular formula C26H52O5Si2 B1600047 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal CAS No. 201053-38-5

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

Cat. No.: B1600047
CAS No.: 201053-38-5
M. Wt: 500.9 g/mol
InChI Key: QRUQNCIVNNLVGC-TWJOJJKGSA-N
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Description

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is a complex organic compound with the molecular formula C26H52O5Si2 It is characterized by the presence of acetyl and triisopropylsilyl groups attached to a D-galactal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal typically involves multiple steps, starting from D-galactal. The key steps include the protection of hydroxyl groups with triisopropylsilyl groups and the acetylation of the remaining hydroxyl group. The reaction conditions often involve the use of silylating agents such as triisopropylsilyl chloride in the presence of a base like imidazole or pyridine. The acetylation step is usually carried out using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.

    Substitution: The acetyl and silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove silyl groups, while acetyl groups can be removed using bases like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.

    Biology: The compound can be used in the study of glycosylation processes and the development of glycosylated drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsilyl groups protect the hydroxyl groups from unwanted reactions, while the acetyl group can be selectively removed under mild conditions. This selective protection and deprotection strategy is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal
  • 4-O-Acetyl-3,6-di-O-(trimethylsilyl)-D-galactal
  • 4-O-Acetyl-3,6-di-O-(triethylsilyl)-D-galactal

Uniqueness

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is unique due to the presence of triisopropylsilyl groups, which provide steric hindrance and stability. This makes it particularly useful in synthetic applications where selective protection of hydroxyl groups is required. Compared to other silyl-protected galactals, the triisopropylsilyl groups offer enhanced protection and can be removed under milder conditions.

Properties

IUPAC Name

[(2R,3S,4R)-4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O5Si2/c1-17(2)32(18(3)4,19(5)6)29-16-25-26(30-23(13)27)24(14-15-28-25)31-33(20(7)8,21(9)10)22(11)12/h14-15,17-22,24-26H,16H2,1-13H3/t24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUQNCIVNNLVGC-TWJOJJKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446275
Record name 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201053-38-5
Record name 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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